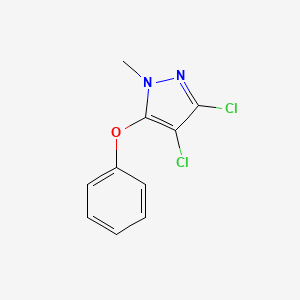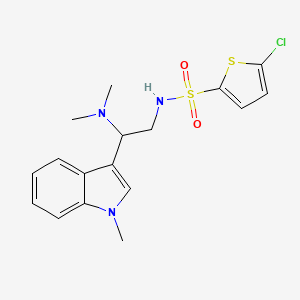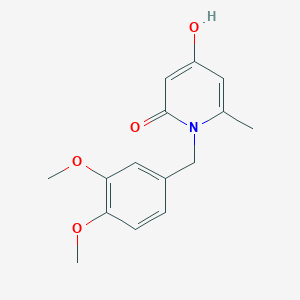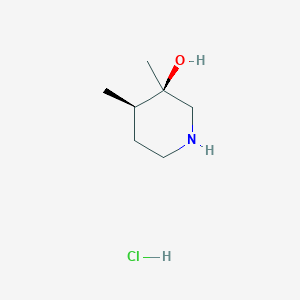
N-(1-Cyanopropyl)-3-ethylsulfanyl-N-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanopropyl)-3-ethylsulfanyl-N-methylpyridine-2-carboxamide, commonly known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s by Pfizer scientists and has since been the subject of numerous scientific studies.
Mecanismo De Acción
CP-55940 acts on the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. It has a high affinity for these receptors and can activate them in a manner similar to the endocannabinoids produced naturally by the body. This activation leads to various physiological effects, including pain relief, anti-inflammatory effects, and changes in appetite and mood.
Biochemical and Physiological Effects:
CP-55940 has been found to have a range of biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, increase appetite, and have antiemetic effects. Additionally, it has been found to have neuroprotective effects and may help to reduce the symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-55940 has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its effects on the body are well understood. Additionally, it has a high affinity for the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. However, its potential for abuse and the lack of standardized dosing protocols are significant limitations.
Direcciones Futuras
There are several potential future directions for research on CP-55940. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, it may have potential as an alternative to opioids for pain management. Further research is also needed to better understand its mechanism of action and potential side effects. Finally, the development of standardized dosing protocols and the investigation of its potential for abuse are important areas for future research.
Métodos De Síntesis
The synthesis of CP-55940 involves the reaction of 2,6-dichloropyridine with methylamine and ethyl mercaptan, followed by the addition of propionitrile. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
CP-55940 has been studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. It has been shown to have analgesic properties and may be an effective alternative to opioids for pain relief. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CP-55940 has also been investigated for its potential anticancer properties.
Propiedades
IUPAC Name |
N-(1-cyanopropyl)-3-ethylsulfanyl-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-4-10(9-14)16(3)13(17)12-11(18-5-2)7-6-8-15-12/h6-8,10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMIOYAYOBVQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N(C)C(=O)C1=C(C=CC=N1)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2506507.png)
![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)

![3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)
![2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2506516.png)






![1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2506525.png)
